molecular formula C21H19NO2 B4887780 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4887780
M. Wt: 317.4 g/mol
InChI Key: NNCYCDZDGMSCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as MIPO, is a chemical compound that belongs to the class of isoindolones. MIPO has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione may exert its pharmacological effects by modulating the activity of neurotransmitters such as dopamine and acetylcholine. 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to possess anti-inflammatory and analgesic properties. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of pharmacological effects. However, there are also some limitations to using 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments. For example, it may be difficult to obtain sufficient quantities of 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione for large-scale experiments.

Future Directions

There are several future directions for research on 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new synthesis methods for 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and to investigate its potential use in other therapeutic applications.

Synthesis Methods

2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2,3-dioxo-6-phenylhexahydropyridazine with 4-methylbenzaldehyde and ammonium acetate in acetic acid. Another method involves the reaction of 4-methylbenzaldehyde and 2,3-dioxo-6-phenylhexahydropyridazine in the presence of glacial acetic acid and ammonium acetate.

Scientific Research Applications

2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-14-7-10-17(11-8-14)22-20(23)18-12-9-16(13-19(18)21(22)24)15-5-3-2-4-6-15/h2-11,18-19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCYCDZDGMSCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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